D-Valine, 3-sulfo-

CAS No.: 23400-34-2

Cat. No.: VC19693841

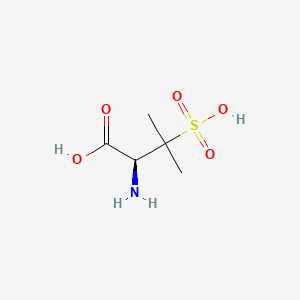

Molecular Formula: C5H11NO5S

Molecular Weight: 197.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23400-34-2 |

|---|---|

| Molecular Formula | C5H11NO5S |

| Molecular Weight | 197.21 g/mol |

| IUPAC Name | (2S)-2-amino-3-methyl-3-sulfobutanoic acid |

| Standard InChI | InChI=1S/C5H11NO5S/c1-5(2,12(9,10)11)3(6)4(7)8/h3H,6H2,1-2H3,(H,7,8)(H,9,10,11)/t3-/m0/s1 |

| Standard InChI Key | IAZCXYBRDWVPNV-VKHMYHEASA-N |

| Isomeric SMILES | CC(C)([C@H](C(=O)O)N)S(=O)(=O)O |

| Canonical SMILES | CC(C)(C(C(=O)O)N)S(=O)(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formulas

D-Valine, 3-sulfo- (C₅H₁₁NO₅S) is characterized by a sulfonic acid group (-SO₃H) attached to the β-carbon of the valine backbone . In contrast, 3-Sulfino-D-valine (C₅H₁₁NO₄S) features a sulfinic acid group (-SO₂H) at the same position . The distinction in oxidation states of the sulfur moiety (sulfonic vs. sulfinic acid) results in differences in reactivity, polarity, and biological activity.

Table 1: Comparative Structural Properties

Spectroscopic and Physicochemical Data

3-Sulfino-D-valine exhibits a melting point above 200°C (decomposition) and is sparingly soluble in aqueous solutions at neutral pH . Nuclear magnetic resonance (NMR) studies confirm the (2S)-stereochemistry, with characteristic shifts for the sulfinic acid proton (δ 2.8–3.1 ppm) and α-amino group (δ 3.4 ppm) . For D-Valine, 3-sulfo-, limited experimental data exist, but computational models predict a pKa of -1.2 for the sulfonic acid group, rendering it fully ionized under physiological conditions .

Synthesis and Industrial Production

Chemical Synthesis Pathways

3-Sulfino-D-valine is synthesized via sulfination of D-valine using sulfur dioxide under controlled oxidative conditions. Cuperus et al. (1983) demonstrated that treating D-valine with sodium sulfite and hydrogen peroxide yields the sulfinic acid derivative with >95% enantiomeric purity . For the sulfonic acid analog, direct sulfonation using chlorosulfonic acid has been reported, though yields remain low (<30%) due to side reactions .

Key Reaction Steps for 3-Sulfino-D-valine:

-

Protection of Amino Group: Boc- or Fmoc-protected D-valine reacts with SO₂ in dimethylformamide.

-

Oxidation: Hydrogen peroxide oxidizes the intermediate sulfinate to the sulfinic acid.

-

Deprotection: Acidic hydrolysis removes protecting groups, yielding the final product .

Industrial-Scale Manufacturing

Biological and Pharmacological Relevance

Hypochlorous Acid (HOCl) Scavenging Activity

3-Sulfino-D-valine exhibits potent HOCl scavenging properties (IC₅₀ = 12 µM), protecting tissues from oxidative damage during inflammation . This activity stems from the sulfinic acid group’s ability to reduce HOCl to harmless chloride ions, mitigating neutrophil-mediated cytotoxicity in conditions like rheumatoid arthritis .

Enzymatic Interactions

In vitro studies reveal that 3-Sulfino-D-valine inhibits cysteine dioxygenase (Ki = 8.3 µM), altering sulfur metabolism in hepatic cells . This inhibition suggests potential applications in studying sulfur amino acid disorders, though in vivo toxicology data remain scarce.

Analytical Methods and Regulatory Considerations

Chromatographic Detection

Reverse-phase HPLC with UV detection (λ = 210 nm) is the gold standard for quantifying 3-Sulfino-D-valine in pharmaceutical samples. A validated method using a C18 column and 0.1% trifluoroacetic acid/acetonitrile mobile phase achieves a detection limit of 0.05 µg/mL .

Future Research Directions

Synthetic Biology Applications

Engineering microbial pathways to biosynthesize sulfur-modified valine derivatives could overcome current yield limitations. CRISPR-Cas9 editing of E. coli’s cysteine biosynthetic machinery is a promising avenue .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume